molecular formula C9H9F2NO B13027750 7-(Difluoromethoxy)indoline

7-(Difluoromethoxy)indoline

Cat. No.: B13027750
M. Wt: 185.17 g/mol
InChI Key: SYVOSYMMUILTFK-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)indoline is a fluorinated indoline derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 7-position of the indoline core. Indoline, a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, serves as a versatile scaffold in medicinal and agrochemical research. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising candidate for drug discovery .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

7-(difluoromethoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9F2NO/c10-9(11)13-7-3-1-2-6-4-5-12-8(6)7/h1-3,9,12H,4-5H2

InChI Key

SYVOSYMMUILTFK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)indoline typically involves the introduction of the difluoromethoxy group to the indoline core. One common method is the nucleophilic substitution reaction where a suitable indoline precursor reacts with a difluoromethoxy reagent under controlled conditions. Catalysts such as palladium or copper may be used to facilitate the reaction .

Industrial Production Methods: Industrial production of 7-(Difluoromethoxy)indoline often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors are utilized to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized indoline derivatives .

Scientific Research Applications

7-(Difluoromethoxy)indoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)indoline involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, it binds to N-methyl-D-aspartic acid receptors and modulates their activity, thereby exerting neuroprotective effects. The compound also influences the production of inflammatory cytokines, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Indoline/Indole Derivatives

The table below summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
7-(Difluoromethoxy)indoline 7-OCF₂H C₉H₉F₂NO 185.17 Pharmaceutical intermediates
5-(Trifluoromethoxy)indoline 5-OCF₃ C₉H₈F₃NO 207.16 Agrochemicals, enzyme inhibitors
7-Chloro-3-(difluoromethyl)-1H-indole 7-Cl, 3-CF₂H C₉H₆ClF₂N 201.60 Anticancer, antimicrobial agents
7-Fluoroindole 7-F C₈H₆FN 135.14 Neurotransmitter analogs
7-Benzhydryloxyindole 7-O(C₆H₅)₂ C₂₁H₁₇NO 299.37 Kinase inhibition, CNS targets
Key Observations:
  • Substituent Position and Electronic Effects :

    • The 7-position substitution (e.g., in 7-(Difluoromethoxy)indoline vs. 5-(Trifluoromethoxy)indoline) influences electronic distribution. The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethoxy (-OCF₃) but more lipophilic than methoxy (-OCH₃), enhancing membrane permeability .
    • 7-Fluoroindole’s smaller substituent (F) reduces steric hindrance, favoring interactions with biological targets like serotonin receptors .
  • Biological Activity :

    • Fluorinated indoles/indolines (e.g., 7-Chloro-3-(difluoromethyl)-1H-indole) exhibit broad antimicrobial and anticancer activity due to enhanced stability and target affinity .
    • Benzhydryloxy-substituted analogs (e.g., 7-Benzhydryloxyindole) show potent kinase inhibition, suggesting the bulky substituent aids in binding to hydrophobic pockets .

Functional Group Impact on Pharmacokinetics

  • Trifluoromethoxy analogs (e.g., 5-(Trifluoromethoxy)indoline) exhibit higher metabolic resistance due to the stability of the C-F bond, critical for prolonged agrochemical activity .
  • Synthetic Accessibility :

    • 7-Fluoroindole is synthesized via diazotization of o-fluoroaniline, whereas difluoromethoxy groups may require electrophilic substitution or Ullmann-type couplings, increasing synthetic complexity .

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